1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796678
InChI: InChI=1S/C10H8F2O2S/c11-7-1-8(12)3-9(2-7)15(13,14)10-4-6(10)5-10/h1-3,6H,4-5H2
SMILES: C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Molecular Formula: C10H8F2O2S
Molecular Weight: 230.23 g/mol

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane

CAS No.:

Cat. No.: VC13796678

Molecular Formula: C10H8F2O2S

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane -

Specification

Molecular Formula C10H8F2O2S
Molecular Weight 230.23 g/mol
IUPAC Name 1-(3,5-difluorophenyl)sulfonylbicyclo[1.1.0]butane
Standard InChI InChI=1S/C10H8F2O2S/c11-7-1-8(12)3-9(2-7)15(13,14)10-4-6(10)5-10/h1-3,6H,4-5H2
Standard InChI Key ZXHUKKDIEBKYLV-UHFFFAOYSA-N
SMILES C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Canonical SMILES C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F

Introduction

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is a versatile chemical reagent used in organic synthesis, particularly for installing bicyclobutane groups onto amines and thiols. This compound enables remote diversification of molecules, making it valuable in late-stage functionalization processes, especially in pharmaceutical chemistry .

Traditional Synthesis:

  • Steps: The traditional synthesis involves six steps, starting from appropriate precursors .

  • Yield: The yield can vary depending on the specific conditions and starting materials.

One-Pot Synthesis:

  • Reagents: Methyl sulfones and epichlorohydrin.

  • Conditions: Utilizes dialkylmagnesium solutions for a streamlined process.

  • Advantages: Offers a more efficient and cost-effective route compared to traditional methods .

Applications in Organic Synthesis

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is highly valued for its ability to introduce bicyclobutane groups into molecules, which can undergo further transformations. This includes reactions such as deuterium labeling, allylation, fluorination, and olefination via Julia reactions .

Key Applications:

  • Late-Stage Functionalization: Useful in pharmaceutical synthesis for modifying complex molecules without disrupting existing functional groups .

  • Strain-Release Processes: The bicyclobutane moiety can participate in strain-release reactions, which are beneficial for forming new bonds under mild conditions .

Stability and Handling:

  • Chemoselectivity: Preferentially reacts with thiols.

  • Storage: Recommended storage in a freezer or refrigerated conditions to maintain stability .

Safety and Hazard Information

1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is classified as hazardous and requires proper handling. It is associated with several precautionary statements and hazard statements, including risks of skin and eye irritation and respiratory issues .

Hazard Information:

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319, H335

  • Precautionary Statements: Include P261, P264, P270, P271, P280, and others .

Research Findings and Publications

Recent research has focused on optimizing the synthesis and applications of bicyclobutane derivatives. Notable publications include studies on strain-release amination and the use of these compounds in organic synthesis .

Key Publications:

  • Strain-Release Amination: Gianatassio et al. (2016) demonstrated the utility of bicyclobutane derivatives in strain-release reactions .

  • Encyclopedia of Reagents for Organic Synthesis: Lopchuk and Baran (2017) provided detailed information on the preparation and applications of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane .

Future Directions:

  • Optimization of Synthesis: Continued efforts to streamline synthesis processes will enhance accessibility and efficiency.

  • Expanded Applications: Exploring additional transformations and applications in drug discovery and materials science.

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